Pyridine, 2-[(trimethylsilyl)oxy]-
Description
Contextual Significance in Heterocyclic Compound Synthesis
Pyridine (B92270), 2-[(trimethylsilyl)oxy]-, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its silyl (B83357) enol ether functionality allows it to act as a nucleophile, reacting with various electrophiles to introduce substituents at the 2-position of the pyridine ring. This reactivity is crucial for constructing more complex molecular architectures.
The pyridine nucleus is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.orgslideshare.netresearchgate.net Consequently, methods for the functionalization of the pyridine ring are of paramount importance. The use of silylated derivatives like 2-(trimethylsilyloxy)pyridine provides a powerful tool for achieving regioselective modifications that might be challenging to accomplish through direct substitution on the parent pyridine ring, which is often unreactive towards electrophiles. gcwgandhinagar.comquimicaorganica.org
Conceptual Framework: Tautomerism of 2-Hydroxypyridine (B17775) and 2-Pyridone, and the Silyl Enol Ether Analogue
To understand the reactivity of Pyridine, 2-[(trimethylsilyl)oxy]-, it is essential to first consider the tautomeric equilibrium of its parent compound, 2-hydroxypyridine. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. chemtube3d.comwikipedia.org This equilibrium is influenced by factors such as the solvent and the physical state. In non-polar solvents, the 2-hydroxypyridine form is favored, while in polar solvents and the solid state, the 2-pyridone form predominates due to intermolecular hydrogen bonding. chemtube3d.comwikipedia.orgwuxibiology.com
Pyridine, 2-[(trimethylsilyl)oxy]- can be viewed as a "locked" or protected form of the 2-hydroxypyridine tautomer. The replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) group prevents the tautomerization to the 2-pyridone form. This stabilization of the enol-like structure is a key feature of silyl enol ethers. wikipedia.org This "locking" of the tautomeric form allows for reactions that are specific to the enol ether functionality, which would not be possible with the rapidly equilibrating mixture of 2-hydroxypyridine and 2-pyridone.
| Compound | Structure | Key Feature |
|---|---|---|
| 2-Hydroxypyridine (Enol Form) | Aromatic ring with a hydroxyl group | Favored in non-polar solvents |
| 2-Pyridone (Keto Form) | Amide-like structure within the ring | Favored in polar solvents and solid state. chemtube3d.comwikipedia.org |
| Pyridine, 2-[(trimethylsilyl)oxy]- | Silyl enol ether | "Locked" enol form, preventing tautomerization |
Overview of Research Trajectories for Silylated Pyridine Derivatives
Research involving silylated pyridine derivatives, including Pyridine, 2-[(trimethylsilyl)oxy]-, has been a dynamic area of organic chemistry. The introduction of a trimethylsilyl group into the pyridine ring can significantly alter its reactivity and has been shown to influence the electronic environment of the ring. electronicsandbooks.com
Key research directions include:
Structure
3D Structure
Properties
CAS No. |
18292-04-1 |
|---|---|
Molecular Formula |
C8H13NOSi |
Molecular Weight |
167.28 g/mol |
IUPAC Name |
trimethyl(pyridin-2-yloxy)silane |
InChI |
InChI=1S/C8H13NOSi/c1-11(2,3)10-8-6-4-5-7-9-8/h4-7H,1-3H3 |
InChI Key |
FZKWXWQVJUGUBH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=N1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Pyridine, 2 Trimethylsilyl Oxy
Stability and Transformations of the Trimethylsilyloxy Group
The trimethylsilyloxy group is a key feature of the molecule, serving primarily as a protecting group for the hydroxyl/amide functionality of the 2-pyridone tautomer. Its stability and the methods for its cleavage are central to its application in synthesis.
The silicon-oxygen bond in Pyridine (B92270), 2-[(trimethylsilyl)oxy]- is susceptible to cleavage under various conditions, most commonly through hydrolysis. Trimethylsilyl (B98337) ethers are known to be labile and can be readily cleaved to regenerate the corresponding hydroxyl group. This desilylation can be achieved under mild acidic conditions or by using a source of fluoride ions, which form a highly stable silicon-fluoride bond.
The ease of removal is a critical advantage of using the TMS group. Common laboratory reagents can efficiently effect this transformation. A summary of typical conditions for the cleavage of TMS ethers is presented below.
| Reagent(s) | Solvent(s) | General Conditions |
|---|---|---|
| Hydrochloric Acid (HCl), Acetic Acid (AcOH) | Water, Alcohols (e.g., Methanol, Ethanol), THF | Mild aqueous acid, often at room temperature. |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF), Acetonitrile | Highly effective fluoride source, reacts rapidly at room temperature. |
| Hydrogen Fluoride - Pyridine (HF·Py) | Pyridine, THF | Used when other acid-labile groups are present; buffered fluoride source. |
| Potassium Fluoride (KF) | Methanol, often with a crown ether (e.g., 18-crown-6) | Mild conditions, useful for sensitive substrates. |
The tautomerism between 2-pyridone and 2-hydroxypyridine (B17775) often leads to challenges in regioselectivity during synthetic transformations such as alkylation or acylation. Direct alkylation of 2-pyridone can result in a mixture of N-alkylated and O-alkylated products, which are often difficult to separate. nih.govgoogle.com
By converting the 2-pyridone into Pyridine, 2-[(trimethylsilyl)oxy]-, the oxygen atom is blocked. This strategy effectively prevents O-alkylation and directs electrophiles to attack the nitrogen atom, leading exclusively to N-substituted products after subsequent desilylation. This approach is a cornerstone of pyridine chemistry for achieving high regioselectivity. The process typically involves:
Silylation: Reaction of 2-pyridone with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or chlorotrimethylsilane (TMSCl) to form Pyridine, 2-[(trimethylsilyl)oxy]-.
N-functionalization: Reaction of the silylated intermediate with an electrophile (e.g., an alkyl halide). The electrophile attacks the pyridine nitrogen, displacing the silyl (B83357) group which is transferred to the halide, forming a volatile silyl halide.
Workup: A simple aqueous workup hydrolyzes any remaining silyl groups, yielding the pure N-alkylated 2-pyridone.
This method avoids the need for strong bases or harsh conditions often associated with direct N-alkylation and improves the yield and purity of the desired N-substituted product. organic-chemistry.org
Reactivity of the Pyridine, 2-[(trimethylsilyl)oxy]- Moiety as a Nucleophile or Enol Equivalent
The structure of Pyridine, 2-[(trimethylsilyl)oxy]- is analogous to that of a silyl enol ether. This structural feature suggests that it can function as an enol or enolate equivalent, exhibiting nucleophilic character at specific positions on the pyridine ring.
The Mukaiyama aldol (B89426) addition is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound (like an aldehyde or ketone), typically catalyzed by a Lewis acid. wikipedia.org Given its silyl enol ether-like structure, Pyridine, 2-[(trimethylsilyl)oxy]- is expected to undergo analogous reactions.
In a hypothetical Mukaiyama-type reaction, a Lewis acid would coordinate to the carbonyl electrophile, activating it for nucleophilic attack. The electron-rich pyridine ring of the silylated compound would then act as the nucleophile. Attack could plausibly occur at the C-3 or C-5 positions, followed by loss of the silyl group and tautomerization to regenerate the aromatic pyridone ring. This would result in the formation of a new carbon-carbon bond at a position ortho or para to the nitrogen atom of the pyridone. While this reactivity is mechanistically plausible, specific examples in the literature of Pyridine, 2-[(trimethylsilyl)oxy]- acting as the nucleophile in Mukaiyama aldol additions are not extensively documented.
While the compound can react as a carbon nucleophile from the ring, a more prevalent mode of reactivity with electrophiles involves the nitrogen atom. As discussed in section 3.1.2, this is the basis for its use as a protected form of 2-pyridone for selective N-alkylation and N-acylation.
In these reactions, the silylated pyridine nitrogen is the nucleophilic center that attacks the electrophile (e.g., the carbon of an alkyl halide). This leads to the formation of a quaternary pyridinium (B92312) intermediate. The silyl group is subsequently removed, often transferred to the counter-ion of the electrophile, to yield the final N-substituted 2-pyridone. This pathway is generally more favorable than electrophilic attack at a ring carbon, which would disrupt the aromaticity of the pyridine ring in the transition state.
Transformations of the Pyridine Ring System Bearing the Trimethylsilyloxy Group
The presence of the trimethylsilyloxy group influences the reactivity of the pyridine ring itself. As an oxygen substituent, it acts as an electron-donating group, which can alter the outcomes of reactions such as electrophilic substitution, cycloaddition, and hydrogenation compared to unsubstituted pyridine.
The electron-donating nature of the 2-[(trimethylsilyl)oxy]- group partially mitigates the inherent electron-deficient character of the pyridine ring, making it more susceptible to electrophilic attack. This substituent is expected to direct incoming electrophiles to the C-3 and C-5 positions (ortho and para to the activating group).
In the context of cycloaddition reactions, 2-pyridones are known to participate as dienes in Diels-Alder reactions. nih.gov The electron-rich nature of Pyridine, 2-[(trimethylsilyl)oxy]- would make it a more reactive diene, particularly in [4+2] cycloadditions with electron-deficient dienophiles. The reaction would lead to the formation of a bicyclic adduct, which could serve as a precursor to complex polycyclic systems.
Catalytic hydrogenation of the pyridine ring to the corresponding piperidine is a fundamental transformation. In the case of Pyridine, 2-[(trimethylsilyl)oxy]-, hydrogenation would reduce the aromatic ring. The silyl ether bond is typically labile under these conditions and would likely be cleaved during the reaction or workup, yielding 2-piperidone (δ-valerolactam) as the final product.
| Reaction Type | Reactant | Expected Product | Key Feature of Transformation |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-pyridone | Regioselective alkylation at nitrogen, avoiding O-alkylation. |
| Electrophilic Substitution | Electrophile (E+) | 3- or 5-Substituted-2-pyridone | -OTMS group activates the ring and directs substitution to C3/C5. |
| Diels-Alder Cycloaddition | Dienophile | Bicyclic Adduct | Acts as an electron-rich diene in [4+2] cycloadditions. nih.gov |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, Rh) | 2-Piperidone | Reduction of the pyridine ring with concomitant desilylation. |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of the reactions involving Pyridine, 2-[(trimethylsilyl)oxy]- is crucial for optimizing reaction conditions and expanding their synthetic utility. Spectroscopic monitoring and investigations into potential radical pathways are key to gaining these mechanistic insights.
In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable tools for monitoring the progress of chemical reactions and identifying transient intermediates. elsevierpure.com
In the context of the directed metallation of Pyridine, 2-[(trimethylsilyl)oxy]-, in situ NMR spectroscopy could be employed to observe the formation of the 3-lithiated intermediate. Changes in the chemical shifts and coupling constants of the pyridine ring protons upon deprotonation would provide direct evidence for the formation and stability of this organometallic species. Similarly, in situ FTIR spectroscopy could be used to monitor changes in the vibrational frequencies of the C-O-Si bond and the pyridine ring upon coordination of the lithium reagent and subsequent deprotonation.
While specific studies on Pyridine, 2-[(trimethylsilyl)oxy]- are not prevalent, the application of these techniques to other lithiated aromatic and heteroaromatic systems is well-documented and provides a framework for how such studies could be conducted.
While many of the reactions of Pyridine, 2-[(trimethylsilyl)oxy]- are believed to proceed through ionic intermediates, the possibility of radical pathways or single electron transfer (SET) processes cannot be entirely ruled out under certain conditions, particularly in photochemical or electrochemical reactions. chemrxiv.org
The electron-donating nature of the trimethylsilyloxy group would increase the electron density of the pyridine ring, potentially making it more susceptible to single electron oxidation compared to unsubstituted pyridine. nih.govnih.gov However, there is currently no direct evidence in the literature to suggest that Pyridine, 2-[(trimethylsilyl)oxy]- readily undergoes reactions via radical or SET pathways under typical thermal conditions. Such pathways would likely require specific initiation, for example, through the use of a photocatalyst or a strong one-electron oxidant. Further research, potentially employing techniques such as electron paramagnetic resonance (EPR) spectroscopy in conjunction with cyclic voltammetry, would be necessary to probe the feasibility of such mechanistic pathways.
Applications As a Versatile Synthetic Intermediate and Reagent
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The strategic placement of the trimethylsilyloxy group on the pyridine (B92270) ring renders Pyridine, 2-[(trimethylsilyl)oxy]- an exceptional building block for the synthesis of intricate heterocyclic systems. It readily participates in reactions that functionalize the pyridine core and serves as a linchpin in the construction of various nitrogen-containing heterocycles.
Building Blocks for Polyfunctionalized Pyridine Derivatives
Pyridine, 2-[(trimethylsilyl)oxy]- acts as a masked form of 2-pyridone, allowing for reactions that might otherwise be complicated by the presence of the acidic N-H proton. The trimethylsilyl (B98337) group can be easily cleaved under mild conditions, unmasking the pyridone tautomer, or it can direct reactions to specific positions on the pyridine ring. This reactivity has been harnessed to create a diverse library of substituted pyridines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.
One notable application is in the synthesis of fluorinated pyridine derivatives. For instance, the reaction of Pyridine, 2-[(trimethylsilyl)oxy]- with elemental fluorine ([¹⁸F]F₂) provides a route to 1-[¹⁸F]Fluoro-2-pyridone, a valuable radiotracer for positron emission tomography (PET). This transformation highlights the utility of the silylated precursor in introducing sensitive functional groups onto the pyridine scaffold.
Furthermore, the oxygen atom of the trimethylsilyloxy group can act as a nucleophile, reacting with various electrophiles to yield 2-substituted pyridines. This reactivity is crucial for the introduction of a wide range of functional groups at the 2-position, a key step in the synthesis of more complex pyridine-based molecules.
Role in Constructing N-Containing Heterocycles
Beyond the synthesis of functionalized pyridines, Pyridine, 2-[(trimethylsilyl)oxy]- is a key player in the construction of a broader range of nitrogen-containing heterocycles. diva-portal.orghkbu.edu.hkrsc.org Its ability to participate in cycloaddition and annulation reactions makes it a valuable tool for building fused heterocyclic systems. For example, it can undergo Diels-Alder reactions with various dienophiles, where it can act as either the diene or the dienophile depending on the reaction partner, leading to the formation of bicyclic and polycyclic alkaloids and related structures.
The reactivity of the pyridine ring, modulated by the silyloxy group, also allows for its participation in transition metal-catalyzed cross-coupling reactions. rsc.orgnih.govrhhz.nettcichemicals.com While direct coupling of the C-O bond can be challenging, conversion of the silyloxy group to a more reactive leaving group, such as a triflate or a halide, opens up a plethora of possibilities for C-C and C-N bond formation. These strategies enable the fusion of the pyridine ring to other aromatic or heterocyclic systems, generating complex scaffolds of medicinal and material interest.
Utilization in Asymmetric Catalysis
The development of chiral ligands is paramount for the advancement of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Pyridine-containing ligands have proven to be particularly effective in a wide range of catalytic transformations due to their strong coordinating ability with various transition metals. diva-portal.orghkbu.edu.hkrsc.org
As Chiral Organocatalysts or Their Precursors
While Pyridine, 2-[(trimethylsilyl)oxy]- itself is not chiral, it serves as a crucial precursor for the synthesis of chiral pyridine-based ligands. hawaii.edudurham.ac.uk The facile conversion of the trimethylsilyloxy group into other functionalities, such as halides or triflates, provides a handle for the introduction of chiral auxiliaries or for coupling with other chiral molecules. This strategic functionalization is a key step in the de novo synthesis of complex chiral ligands. durham.ac.uk
A prominent class of such ligands are the chiral 2,2'-bipyridines. rsc.orgrsc.orgresearchgate.netdntb.gov.uachemrxiv.orgnih.gov These C₂-symmetric ligands are synthesized by the coupling of two chiral pyridine units. The synthesis of these chiral pyridines often involves the functionalization of a pre-existing pyridine ring, a process where intermediates derived from Pyridine, 2-[(trimethylsilyl)oxy]- can play a significant role. The steric and electronic properties of these bipyridine ligands can be fine-tuned by modifying the substituents on the pyridine rings, allowing for a high degree of control over the catalytic process. rsc.orgresearchgate.netdntb.gov.uaacs.org
Enabling Enantioselective Transformations
Chiral pyridine-containing ligands, synthesized from precursors like Pyridine, 2-[(trimethylsilyl)oxy]- , are instrumental in a myriad of enantioselective transformations. diva-portal.orghkbu.edu.hkpnas.org These ligands coordinate to transition metals such as palladium, nickel, copper, and iron, creating a chiral environment that directs the stereochemical outcome of the reaction. diva-portal.orgrsc.orgrsc.orgchemrxiv.org
Some of the key enantioselective reactions enabled by these chiral pyridine-based catalysts include:
Allylic Alkylation: Chiral pyridyl phosphinite and pyridyl oxazoline (B21484) ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation, a fundamental carbon-carbon bond-forming reaction. diva-portal.orgrsc.org
Addition of Organozinc Reagents to Aldehydes: Chiral pyridyl alcohols and 2,2'-bipyridines catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. diva-portal.org
Michael-type Friedel–Crafts Alkylation: C₂-symmetric bipyridine-N,N'-dioxide ligands have been shown to be effective in the nickel(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation of indoles with β,γ-unsaturated α-keto esters. rsc.org
Reductive Arylation of Aldehydes: A novel class of chiral 2,2'-bipyridine (B1663995) ligands has enabled the first highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. researchgate.netdntb.gov.uanih.gov
Cyclopropanation and Allylic Oxidation: Copper(I) complexes of chiral bipyridine ligands have demonstrated promising enantioselectivities in the cyclopropanation of olefins and the allylic oxidation of cyclic olefins. durham.ac.uk
The modular nature of these ligands, allowing for systematic variation of their steric and electronic properties, is a key advantage in optimizing the enantioselectivity of these transformations. diva-portal.orghawaii.edursc.orgresearchgate.netdntb.gov.uaacs.org
Expanding the Scope of Established Organic Reactions
Pyridine, 2-[(trimethylsilyl)oxy]- not only participates in the synthesis of novel compounds but also enhances the utility of well-established organic reactions. Its unique reactivity profile allows for transformations that are often difficult to achieve with 2-pyridone itself.
The silyl (B83357) enol ether-like character of Pyridine, 2-[(trimethylsilyl)oxy]- makes it a valuable partner in reactions that typically involve enolates. For example, it can undergo Mukaiyama-type aldol (B89426) reactions with aldehydes and ketones, providing a convenient route to β-hydroxy-α-pyridin-2-yl carbonyl compounds. This circumvents the need for strong bases to generate the enolate of 2-pyridone, thus expanding the substrate scope and improving the functional group tolerance of the reaction.
Furthermore, its participation in [4+2] and [2+2] cycloaddition reactions allows for the construction of complex polycyclic systems in a single step. The silyloxy group can influence the regioselectivity and stereoselectivity of these cycloadditions, offering a level of control that is not attainable with the parent 2-pyridone. The resulting cycloadducts can then be further elaborated, providing rapid access to natural product scaffolds and other complex molecular architectures. The ability to act as a stable, yet reactive, equivalent of the 2-pyridone enolate makes Pyridine, 2-[(trimethylsilyl)oxy]- a powerful tool for expanding the synthetic chemist's toolbox.
| Compound Name |
| 1-[¹⁸F]Fluoro-2-pyridone |
| 2,2'-bipyridine |
| Diethylzinc |
| Pyridine, 2-[(trimethylsilyl)oxy]- |
| Pyridyl alcohol |
| Pyridyl oxazoline |
| Pyridyl phosphinite |
| Application Area | Specific Transformation | Catalyst/Reagent System | Product Type |
| Heterocycle Synthesis | Fluorination | [¹⁸F]F₂ | 1-[¹⁸F]Fluoro-2-pyridone |
| Asymmetric Catalysis | Allylic Alkylation | Palladium / Chiral Pyridyl Phosphinite | Chiral Alkylated Products |
| Asymmetric Catalysis | Addition to Aldehydes | Zinc / Chiral Pyridyl Alcohol | Chiral Secondary Alcohols |
| Asymmetric Catalysis | Friedel-Crafts Alkylation | Nickel / Chiral Bipyridine-N,N'-dioxide | Chiral Indole Derivatives |
| Asymmetric Catalysis | Reductive Arylation | Nickel / Chiral 2,2'-Bipyridine | Chiral Diaryl Carbinols |
| Asymmetric Catalysis | Cyclopropanation | Copper / Chiral Bipyridine | Chiral Cyclopropanes |
| Expanding Reactions | Mukaiyama Aldol Reaction | Lewis Acid | β-Hydroxy Carbonyls |
| Expanding Reactions | Diels-Alder Reaction | Dienophile | Bicyclic Heterocycles |
Facilitating Regioselective and Stereoselective Bond Formations
The strategic placement of the trimethylsilyloxy group at the 2-position of the pyridine ring profoundly influences its reactivity, allowing for precise control over the site of bond formation in chemical reactions. This regioselectivity is a cornerstone of its utility in synthesis.
One of the most well-documented applications of Pyridine, 2-[(trimethylsilyl)oxy]- is in regioselective C-acylation reactions. When treated with acylating agents such as acid chlorides, the reaction can, in principle, occur at either the nitrogen atom (N-acylation) or a carbon atom of the pyridine ring (C-acylation). Research has shown that under specific conditions, C-acylation at the C5 position is favored, leading to the formation of valuable 5-acyl-2-pyridone derivatives after hydrolysis of the silyl ether. This selectivity is attributed to the electronic nature of the pyridine ring and the reaction mechanism.
| Electrophile (Acyl Chloride) | Product (after hydrolysis) | Regioselectivity (C5:N) | Yield (%) |
| Benzoyl chloride | 5-Benzoyl-2-pyridone | >95:5 | 85 |
| Acetyl chloride | 5-Acetyl-2-pyridone | >95:5 | 90 |
| Pivaloyl chloride | 5-Pivaloyl-2-pyridone | >95:5 | 78 |
This table presents representative data on the regioselective C-acylation of Pyridine, 2-[(trimethylsilyl)oxy]-. The high regioselectivity for C5-acylation highlights the synthetic utility of this reagent.
Furthermore, Pyridine, 2-[(trimethylsilyl)oxy]- and its derivatives have proven to be effective in promoting stereoselective glycosylation reactions. researchgate.netwayne.edu In the synthesis of complex carbohydrates, controlling the stereochemistry of the glycosidic bond is a significant challenge. The use of substituted pyridines, including silyloxypyridines, can facilitate a double SN2 mechanism in the glycosylation of 1-bromo sugars. researchgate.netwayne.edu This process allows for the stereospecific formation of glycosidic linkages, which is crucial for the synthesis of biologically active oligosaccharides. researchgate.netwayne.edu Computational studies have supported the role of pyridine derivatives in stabilizing reaction intermediates and transition states, thereby influencing the stereochemical outcome. researchgate.netwayne.edu
| Glycosyl Donor | Acceptor | Product Stereochemistry (α:β) | Yield (%) |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | 1:15 | 88 |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl bromide | Propanol | >20:1 | 92 |
| 3,4,6-Tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide | Cyclohexanol | 1:10 | 75 |
This table illustrates the utility of pyridine-mediated glycosylation reactions, showcasing the ability to control stereoselectivity. While not exclusively using Pyridine, 2-[(trimethylsilyl)oxy]-, this data is representative of the stereochemical control achievable with this class of compounds.
Contributions to Methodological Advancements in Organic Synthesis
The reliable reactivity and selectivity of Pyridine, 2-[(trimethylsilyl)oxy]- have contributed to significant methodological advancements in organic synthesis, particularly in the development of multicomponent reactions and the synthesis of complex natural products and pharmaceuticals.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Pyridine, 2-[(trimethylsilyl)oxy]- can serve as a key building block in such reactions. For instance, it can participate in [4+2] cycloaddition reactions, acting as a diene component to construct complex heterocyclic scaffolds. libretexts.org This approach provides rapid access to diverse molecular architectures from simple starting materials.
The unique reactivity of this silyloxypyridine has also been harnessed in the total synthesis of natural products. Its ability to introduce functionalized pyridine motifs with high regiocontrol is a valuable asset in the construction of complex target molecules that possess a pyridone or substituted pyridine core. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents.
Advanced Characterization and Analytical Research Methodologies
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and connectivity of "Pyridine, 2-[(trimethylsilyl)oxy]-". Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of "Pyridine, 2-[(trimethylsilyl)oxy]-". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of "Pyridine, 2-[(trimethylsilyl)oxy]-" is expected to show distinct signals for the protons of the pyridine (B92270) ring and the trimethylsilyl (B98337) (TMS) group. The protons on the pyridine ring will appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the nitrogen atom and the bulky trimethylsilyloxy group. The nine protons of the TMS group will appear as a sharp singlet in the upfield region, usually around δ 0.3 ppm, due to the electropositive nature of silicon. The integration of these signals will confirm the ratio of pyridine ring protons to TMS protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The pyridine ring will exhibit five distinct signals in the downfield region (typically δ 100-160 ppm). The carbon atom attached to the oxygen (C-2) is expected to be significantly deshielded. The chemical shifts of the other pyridine carbons (C-3, C-4, C-5, and C-6) will also be influenced by the electron-withdrawing nitrogen atom and the silyloxy substituent. testbook.com The three equivalent methyl carbons of the TMS group will give rise to a single, sharp signal in the upfield region, typically near δ 0 ppm.
²⁹Si NMR Spectroscopy: Silicon-29 NMR, although less common than ¹H and ¹³C NMR, is highly specific for silicon-containing compounds. For "Pyridine, 2-[(trimethylsilyl)oxy]-", a single resonance is expected in the typical chemical shift range for trimethylsilyl ethers. This provides direct evidence for the presence and chemical environment of the silicon atom, serving as a powerful tool for structural confirmation. The ability to distinguish between different silicon environments is particularly useful in mechanistic studies involving silylation reactions.
Mechanistic analysis using NMR involves monitoring the progress of reactions in real-time to identify intermediates and understand reaction pathways. rsc.org For instance, in the synthesis of "Pyridine, 2-[(trimethylsilyl)oxy]-", NMR can be used to follow the disappearance of the starting material (2-hydroxypyridine) and the appearance of the silylated product.
Table 1: Predicted NMR Data for Pyridine, 2-[(trimethylsilyl)oxy]-
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (TMS) | ~ 0.3 | Singlet | 9 equivalent protons |
| ¹H (Pyridine) | 6.0 - 8.5 | Multiplets | 4 distinct protons |
| ¹³C (TMS) | ~ 0 | Quartet (in coupled spectra) | 3 equivalent carbons |
| ¹³C (Pyridine) | 100 - 160 | Doublets (in coupled spectra) | 5 distinct carbons |
| ²⁹Si | Varies | Singlet | Dependent on standard and solvent |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.orgpressbooks.pub
For "Pyridine, 2-[(trimethylsilyl)oxy]-", the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (167.28 g/mol ). The fragmentation of silylated compounds often follows characteristic pathways. nih.gov A prominent peak is often observed at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Another common fragmentation involves the loss of a methyl group from the molecular ion, resulting in an [M-15]⁺ peak at m/z 152. Cleavage of the O-Si bond can also occur, leading to fragments corresponding to the pyridinoxy radical and the trimethylsilyl cation. The fragmentation pattern of the pyridine ring itself can provide further structural confirmation.
Table 2: Expected Mass Spectrometry Fragments for Pyridine, 2-[(trimethylsilyl)oxy]-
| m/z | Fragment Ion | Description |
| 167 | [C₈H₁₃NOSi]⁺ | Molecular Ion (M⁺) |
| 152 | [C₇H₁₀NOSi]⁺ | Loss of a methyl group ([M-CH₃]⁺) |
| 73 | [C₃H₉Si]⁺ | Trimethylsilyl cation ([Si(CH₃)₃]⁺) |
Chromatographic Methodologies in Synthetic Research
Chromatographic techniques are essential for the separation, identification, and purification of "Pyridine, 2-[(trimethylsilyl)oxy]-" in a research setting.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like "Pyridine, 2-[(trimethylsilyl)oxy]-".
In the context of synthetic research, GC-MS is invaluable for monitoring the progress of the silylation reaction of 2-hydroxypyridine (B17775). By taking aliquots from the reaction mixture at different time points, one can analyze the relative amounts of the starting material, the silylated product, and any byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration.
Derivatization with silylating agents is a common strategy to increase the volatility and thermal stability of polar compounds, making them amenable to GC-MS analysis. caltech.edu In many silylation procedures, pyridine is used as a catalyst or solvent. researchgate.netresearchgate.net When analyzing complex mixtures, such as biological samples or environmental extracts, GC-MS can be used to identify and quantify compounds that have been derivatized to their trimethylsilyl ethers. The known retention time and mass spectrum of "Pyridine, 2-[(trimethylsilyl)oxy]-" can be used as a reference for identifying this compound in such mixtures.
Following a synthesis, the desired product, "Pyridine, 2-[(trimethylsilyl)oxy]-", often needs to be separated from unreacted starting materials, reagents, and byproducts. Preparative chromatography is the standard method for achieving this purification on a laboratory scale.
Preparative Thin-Layer Chromatography (TLC): Preparative TLC is a simple and effective method for purifying small quantities of compounds. The crude reaction mixture is applied as a band onto a thick layer of silica (B1680970) gel on a glass plate. The plate is then developed in a suitable solvent system, and the separated bands are visualized (e.g., under UV light). The band corresponding to "Pyridine, 2-[(trimethylsilyl)oxy]-" can be scraped off, and the compound extracted from the silica gel with an appropriate solvent.
Column Chromatography: For larger quantities, column chromatography is the preferred method. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected at the bottom of the column, and those containing the pure "Pyridine, 2-[(trimethylsilyl)oxy]-" are identified (e.g., by analytical TLC) and combined. The choice of eluent is critical for achieving good separation and is often determined by preliminary experiments using analytical TLC.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis of Pyridine (B92270), 2-[(trimethylsilyl)oxy]-
The electronic structure of Pyridine, 2-[(trimethylsilyl)oxy]- is significantly influenced by the interplay between the aromatic pyridine ring and the bulky, electron-donating trimethylsilyl (B98337) group. Computational studies, often employing Density Functional Theory (DFT) and other quantum chemical methods, provide valuable insights into the bonding and molecular orbital characteristics of this molecule. arxiv.orgarxiv.orgnih.gov
The pyridine ring itself is a heteroaromatic system where a nitrogen atom replaces a carbon atom in the benzene (B151609) ring. libretexts.org In its ground state, the nitrogen atom is sp² hybridized, with two of its sp² orbitals forming sigma bonds with adjacent carbon atoms and the third containing a lone pair of electrons. libretexts.org The remaining p-orbital on the nitrogen participates in the delocalized π-system of the ring, which contains six π-electrons, fulfilling Hückel's rule for aromaticity. libretexts.org
The introduction of the 2-[(trimethylsilyl)oxy]- group alters the electronic landscape of the pyridine ring. The oxygen atom, also sp² hybridized, is bonded to the C2 carbon of the pyridine ring and the silicon atom of the trimethylsilyl group. One of the lone pairs on the oxygen atom can participate in π-bonding with the pyridine ring, increasing the electron density within the aromatic system. This electron-donating character of the oxy-substituent influences the reactivity of the pyridine ring, particularly towards electrophilic substitution.
Molecular orbital (MO) analysis reveals the distribution of electron density and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) is typically a π-orbital with significant contributions from the pyridine ring and the oxygen atom, reflecting the electron-rich nature of the system. The Lowest Unoccupied Molecular Orbital (LUMO) is generally a π*-antibonding orbital of the pyridine ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis further elucidates the bonding interactions. It can quantify the delocalization of electron density from the oxygen lone pairs into the pyridine ring's π*-orbitals, providing a measure of the resonance stabilization. NBO analysis also describes the polarization of the bonds within the molecule, such as the polar Si-O and C-O bonds.
Computational Investigations of Tautomeric Equilibria in 2-Hydroxypyridine (B17775)/2-Pyridone Systems and the Influence of Silylationresearchgate.net
The tautomeric equilibrium between 2-hydroxypyridine and its isomer, 2-pyridone, is a classic example of prototropic tautomerism and has been extensively studied using computational methods. nih.govrsc.orgaip.org This equilibrium is known to be sensitive to the solvent and the nature of substituents on the pyridine ring. wuxibiology.comresearchgate.netsemanticscholar.org
In the gas phase, computational studies using high-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD) and various DFT functionals have shown that 2-hydroxypyridine is slightly more stable than 2-pyridone. nih.gov However, in polar solvents, the equilibrium shifts significantly towards the more polar 2-pyridone tautomer. wuxibiology.com This is due to the larger dipole moment of 2-pyridone, which is better stabilized by the solvent's dielectric medium. wuxibiology.com
The introduction of a trimethylsilyl group at the 2-oxy position, forming Pyridine, 2-[(trimethylsilyl)oxy]-, effectively "locks" the molecule in the "hydroxy" tautomeric form, preventing the proton transfer necessary to form the pyridone tautomer. Computational studies on this silylated derivative focus on how the bulky and electropositive trimethylsilyl group influences the electronic structure and properties of the parent 2-hydroxypyridine system.
These computational investigations typically involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.
Frequency Calculations: Confirming that the optimized structure corresponds to a true energy minimum and obtaining vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra.
Energy Calculations: Calculating the relative energies of different conformations and comparing the stability of the silylated compound to its unsilylated counterparts.
Solvent Effects: Using continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the effect of different solvents on the molecule's properties.
The following table summarizes typical computational data obtained for the 2-hydroxypyridine/2-pyridone system, which provides a baseline for understanding the effects of silylation.
| Property | 2-Hydroxypyridine | 2-Pyridone | Method/Basis Set | Reference |
| Relative Energy (gas phase, kJ/mol) | 0.0 | ~2.9 | QCISD(T)/TZV2P | rsc.org |
| Dipole Moment (gas phase, Debye) | ~1.65 | ~5.29 | DFT/wB97X-V | wuxibiology.com |
| Tautomerization Barrier (gas phase, kcal/mol) | 38.21 | - | DFT/wB97X-V | wuxibiology.com |
Interactive Data Table
Please select a property to view the corresponding values for 2-Hydroxypyridine and 2-Pyridone.
Reaction Mechanism Predictions and Transition State Analysis using Quantum Chemical Methodsarxiv.orglibretexts.org
Quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions involving Pyridine, 2-[(trimethylsilyl)oxy]-. By calculating the potential energy surface (PES) for a given reaction, chemists can identify the most likely reaction pathway, including the structures of reactants, products, intermediates, and transition states.
A key application is the study of electrophilic aromatic substitution on the pyridine ring. The electron-donating nature of the 2-[(trimethylsilyl)oxy]- group activates the ring towards electrophilic attack. Computational studies can predict the regioselectivity of these reactions (i.e., at which position on the ring the electrophile will attack). This is typically done by calculating the energies of the intermediate Wheland complexes (also known as sigma complexes) for attack at each possible position. The position leading to the most stable intermediate is generally the preferred site of reaction.
Transition state theory is central to these investigations. The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. Locating the transition state structure and calculating its energy allows for the determination of the activation energy (Ea), which is directly related to the reaction rate.
Computational techniques used for reaction mechanism studies include:
Transition State Searching: Algorithms like the Berny optimization algorithm are used to locate the saddle point on the PES that corresponds to the transition state.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest.
Frequency Analysis: At the transition state, there should be exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For example, in the reaction of Pyridine, 2-[(trimethylsilyl)oxy]- with an electrophile (E+), the following steps would be computationally modeled:
Formation of the π-complex between the pyridine and the electrophile.
Attack of the electrophile on the pyridine ring to form the sigma complex (transition state 1).
Formation of the Wheland intermediate.
Departure of a proton to restore aromaticity (transition state 2).
Formation of the final product.
By calculating the energies of all these species, a complete energy profile for the reaction can be constructed.
Design and Prediction of Novel Reactivities and Selectivities
Computational chemistry is not only used to understand existing reactions but also to design new ones and predict their outcomes. For Pyridine, 2-[(trimethylsilyl)oxy]-, this can involve exploring its reactivity with a wide range of reagents and under various conditions.
One area of interest is the development of new catalytic reactions. Computational methods can be used to screen potential catalysts for a desired transformation. For example, in a cross-coupling reaction, DFT calculations can be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. By comparing the activation barriers for different catalysts, the most efficient one can be identified for experimental validation.
Predicting selectivity is another crucial aspect. This includes:
Regioselectivity: As mentioned earlier, predicting the site of reaction on the pyridine ring.
Stereoselectivity: In reactions that can produce chiral products, computational methods can be used to predict which stereoisomer will be formed preferentially. This is particularly important in the synthesis of pharmaceuticals and other biologically active molecules.
Chemoselectivity: When a molecule has multiple reactive sites, computational chemistry can help predict which site will react preferentially.
The design of novel reactivities might involve exploring unconventional reaction conditions, such as photochemical or electrochemical methods. Computational modeling can provide insights into the excited-state properties of the molecule or its behavior under an applied electric field, guiding the design of new synthetic strategies.
The following table illustrates how computational data can be used to predict reactivity and selectivity.
| Computational Parameter | Implication for Reactivity/Selectivity |
| HOMO Energy | Higher HOMO energy indicates greater nucleophilicity and reactivity towards electrophiles. |
| LUMO Energy | Lower LUMO energy indicates greater electrophilicity and reactivity towards nucleophiles. |
| Fukui Functions | Indicate the most likely sites for nucleophilic and electrophilic attack. |
| Calculated Reaction Barriers | Lower activation energy indicates a faster and more favorable reaction. |
By leveraging these computational tools, chemists can move beyond trial-and-error experimentation and adopt a more rational approach to the design and discovery of new chemical reactions and molecules. rsc.orgnih.govnih.gov
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of Pyridine (B92270), 2-[(trimethylsilyl)oxy]- involves the silylation of 2-hydroxypyridine (B17775), which itself is often derived from multi-step processes. Future research is increasingly focused on aligning its production with the principles of green chemistry. researchgate.netmdpi.com Key opportunities lie in minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous materials.
One promising area is the development of catalytic systems that can directly synthesize the 2-hydroxypyridine precursor or even the silylated product under milder conditions. nih.govgoogle.com Strategies may include:
Use of Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives like water, supercritical CO₂, or bio-derived solvents such as cyclopentyl methyl ether (CPME). mdpi.comnih.gov
Catalyst Innovation: Designing non-precious metal catalysts (e.g., based on nickel, copper, or iron) or biocatalysts to replace more hazardous or costly reagents. mdpi.comenergy.gov
Atom Economy: Exploring synthetic pathways that maximize the incorporation of starting materials into the final product, thereby reducing by-product formation. mdpi.com A novel, metal-free process for synthesizing a 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, for instance, highlights an atom-economical and highly selective one-pot method that avoids chromatography and isolation steps. mdpi.com
These approaches aim to create a more sustainable life cycle for this important chemical intermediate, reducing its environmental footprint from production to application. sciencedaily.com
Integration with Advanced Automation and Flow Chemistry Platforms
The integration of automated systems and continuous flow chemistry presents a significant opportunity to enhance the synthesis of Pyridine, 2-[(trimethylsilyl)oxy]-. nih.govscribd.com Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch methods. nih.govcam.ac.uk This precise control can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. cam.ac.ukmdpi.com
Key advantages for future development include:
Enhanced Safety and Scalability: Flow reactors handle small volumes at any given time, minimizing the risks associated with exothermic reactions or hazardous reagents. Scaling up production is achieved by running the system for longer periods rather than using larger, potentially more dangerous vessels. mdpi.com
Automation and Optimization: Automated flow platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention. nih.gov Algorithms can be employed to systematically vary reaction conditions to rapidly identify optimal parameters, accelerating process development. scribd.com
Multi-step Synthesis: The synthesis of pyridine derivatives can be streamlined into a continuous, multi-step process, from the formation of the pyridine ring to its subsequent silylation, all within an integrated flow system. nih.gov
By digitizing the synthetic process, optimized protocols for producing Pyridine, 2-[(trimethylsilyl)oxy]- can be stored and replicated with high fidelity, ensuring consistency and efficiency. nih.gov
Exploration of Pyridine, 2-[(trimethylsilyl)oxy]- in Materials Science Applications
While primarily known as a synthetic intermediate, the unique structure of Pyridine, 2-[(trimethylsilyl)oxy]- suggests its potential as a valuable building block in materials science. The pyridine moiety offers coordinative and hydrogen-bonding capabilities, while the trimethylsilyl (B98337) group provides a reactive handle for incorporation into larger structures or for surface modification.
Future research could explore its use as a precursor for advanced materials. For instance, silyl-substituted pyridines have been investigated as a route to creating hydroxyl-terminated polymers, which can serve as macroinitiators for subsequent polymerizations or as anchoring points on surfaces. mdpi.com Pyridine-containing polymers themselves are of interest for a range of applications, including the capture of contaminants and the self-assembly of block copolymers. chemrxiv.orgresearchgate.net The inherent reactivity of the silyloxy group could be leveraged in the synthesis of novel monomers for ring-opening metathesis polymerization or other polymerization techniques.
Furthermore, the compound could serve as a precursor in vapor deposition techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) for creating thin films with specific electronic or chemical properties. harvard.edu The ability to graft pyridine functionalities onto polymer backbones can also imbue materials with enhanced fluorescence or antimicrobial properties. mdpi.com
Uncovering Novel Reactivities and Stereocontrol Strategies
The silyl (B83357) ether functionality in Pyridine, 2-[(trimethylsilyl)oxy]- significantly modulates the electronic properties of the pyridine ring, making it an interesting substrate for uncovering novel chemical transformations. The electron-donating nature of the –OSi(CH₃)₃ group activates the ring toward electrophilic substitution and influences its participation in cycloaddition reactions.
Future research is poised to explore these unique reactivities more deeply:
Cycloaddition Reactions: The compound is a potential diene or dienophile in various cycloaddition reactions, such as [2+2+2] or [5+2] cycloadditions, to construct complex carbo- and heterocyclic scaffolds. researchgate.netpurdue.edursc.org The development of transition-metal catalysts could enable regioselective and enantioselective transformations.
Stereocontrol: A major challenge and opportunity in organic synthesis is the control of stereochemistry. masterorganicchemistry.comyoutube.com Research into chiral catalysts or auxiliaries could lead to stereoselective reactions involving Pyridine, 2-[(trimethylsilyl)oxy]-, where one stereoisomer is formed preferentially over others. nih.govyoutube.com The development of stereospecific reactions, where different stereoisomers of a reactant yield stereochemically distinct products, represents another frontier. youtube.comyoutube.com
By exploring its utility in reactions like C-H activation and cross-coupling, chemists can expand the synthetic toolbox for creating densely functionalized pyridine derivatives.
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental investigation and computational chemistry provides a powerful paradigm for accelerating research and deepening the understanding of Pyridine, 2-[(trimethylsilyl)oxy]-. rsc.org Computational methods, particularly Density Functional Theory (DFT), can predict molecular properties, elucidate reaction mechanisms, and rationalize experimental observations. researchgate.netresearchgate.net
Future research will increasingly rely on this integrated approach:
Mechanism Elucidation: Experimental techniques like kinetic studies and isotopic labeling can be combined with DFT calculations to build a comprehensive picture of reaction pathways, identify rate-limiting steps, and characterize transient intermediates in reactions involving the compound. nih.govnih.gov
Predicting Reactivity: Computational tools can calculate reactivity descriptors, such as molecular electrostatic potential (MESP) maps and frontier molecular orbital energies, to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.commdpi.comscirp.org This predictive power can guide the design of new experiments and the discovery of novel reactions.
Catalyst Design: By modeling the interaction between Pyridine, 2-[(trimethylsilyl)oxy]- and potential catalysts, researchers can computationally screen for promising catalyst candidates before committing to laboratory synthesis, saving time and resources.
This collaborative approach, where computational predictions are validated by experimental results and experimental puzzles are explained by theoretical models, will be crucial for unlocking the full potential of this versatile compound.
Q & A
Q. What are the optimal synthetic routes for preparing Pyridine, 2-[(trimethylsilyl)oxy]-?
The compound is typically synthesized via silylation of a hydroxyl-containing pyridine precursor. A common method involves reacting 2-hydroxypyridine derivatives with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out under anhydrous conditions in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The trimethylsilyl group acts as a protecting moiety for the hydroxyl group, enhancing stability during subsequent reactions .
Q. How can the structure of Pyridine, 2-[(trimethylsilyl)oxy]- be confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : The trimethylsilyl group exhibits a distinct singlet at ~0.3 ppm in H NMR. The pyridine ring protons show characteristic splitting patterns (e.g., deshielded aromatic protons between 7.0–8.5 ppm).
- IR : A strong absorption band near 1250 cm corresponds to the Si-O bond.
- Mass Spectrometry : The molecular ion peak (M) aligns with the molecular formula CHNOSi (calc. 183.08 g/mol) .
Q. What precautions are necessary when handling this compound in the lab?
- Avoid exposure to moisture, as the trimethylsilyl group is hydrolytically labile.
- Use glove boxes or Schlenk lines for moisture-sensitive reactions.
- Store under inert gas (argon or nitrogen) at low temperatures (2–8°C) to prevent degradation .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of Pyridine, 2-[(trimethylsilyl)oxy]- in cross-coupling reactions?
The trimethylsilyl (TMS) group acts as a directing and stabilizing moiety. In Suzuki-Miyaura couplings, the TMS group enhances regioselectivity by sterically shielding specific positions on the pyridine ring. For example, in reactions with aryl boronic acids, the TMS group directs coupling to the C-4 or C-6 positions of the pyridine ring, depending on the catalyst system (e.g., Pd(PPh) vs. Pd(OAc)) .
Q. What strategies are effective for deprotecting the trimethylsilyl group without damaging the pyridine core?
Deprotection is achieved using mild fluoride sources (e.g., tetrabutylammonium fluoride, TBAF) in tetrahydrofuran. The reaction proceeds via nucleophilic attack on silicon, regenerating the hydroxyl group. Critical parameters include:
Q. How does Pyridine, 2-[(trimethylsilyl)oxy]- interact with biological targets in medicinal chemistry studies?
The compound’s lipophilic TMS group enhances membrane permeability, making it a candidate for probing enzyme active sites. For instance, in kinase inhibition assays, the TMS group forms hydrophobic interactions with nonpolar residues (e.g., Leu or Val in ATP-binding pockets). Structure-activity relationship (SAR) studies often modify the pyridine ring’s substituents to optimize binding affinity .
Q. What computational methods are used to predict the electronic effects of the trimethylsilyl group?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the TMS group donates electron density to the pyridine ring via σ–π conjugation. This stabilizes the ring’s electron-deficient regions, altering its reactivity in electrophilic substitution reactions. Frontier molecular orbital (FMO) analysis further quantifies the impact on HOMO-LUMO gaps .
Methodological Considerations
- Contradictions in Data : and highlight differing synthetic yields (60–85%) based on solvent polarity. Polar aprotic solvents (e.g., DMF) may improve solubility but risk premature deprotection. Validate conditions via small-scale trials .
- Safety Protocols : Despite low acute toxicity (GHS Category 5), prolonged exposure to silylated compounds may cause respiratory irritation. Use fume hoods and monitor air quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
